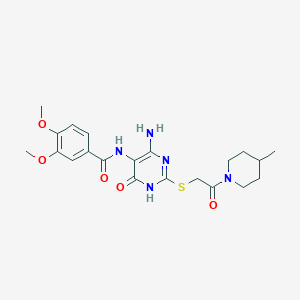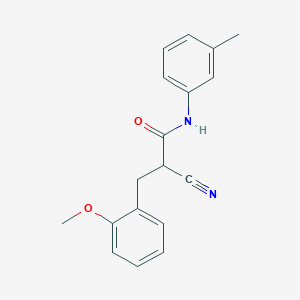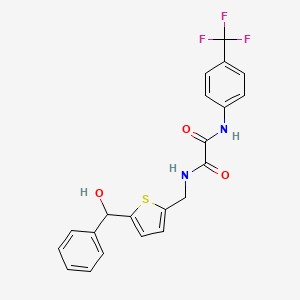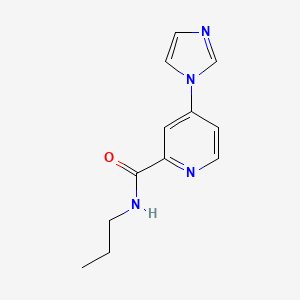
4-(1H-imidazol-1-yl)-N-propylpicolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . Imidazole is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Molecular Structure Analysis
Imidazole ring is a planar five-membered ring, which includes two nitrogen atoms. The presence of nitrogen in the ring introduces polarity and makes it a versatile moiety in chemical reactions .Chemical Reactions Analysis
Imidazole derivatives are known to participate in a variety of chemical reactions, thanks to the presence of the nitrogen atoms in the ring. They can act as both nucleophiles and electrophiles, depending on the reaction conditions .Physical And Chemical Properties Analysis
Imidazole compounds are generally soluble in water and other polar solvents due to the presence of nitrogen atoms and the polarity they introduce . The specific physical and chemical properties of “4-(1H-imidazol-1-yl)-N-propylpicolinamide” are not available in the literature I have access to.Applications De Recherche Scientifique
Antifungal Applications
Imidazole-containing compounds have been shown to be strongly effective against Aspergillus fumigatus , the causative agent for the disease pulmonary aspergillosis . This suggests that “4-(1H-imidazol-1-yl)-N-propylpicolinamide” could potentially be used in the development of antifungal medications.
Anti-inflammatory Applications
In autoimmune diseases, similar compounds have been found to suppress the production of inflammatory cytokines and reduce disease severity in animal models of rheumatoid arthritis and multiple sclerosis. This indicates a potential application of “4-(1H-imidazol-1-yl)-N-propylpicolinamide” in the treatment of autoimmune diseases.
Treatment of Inflammatory Bowel Disease
The same compound has also been studied for its potential in treating inflammatory bowel disease. This suggests that “4-(1H-imidazol-1-yl)-N-propylpicolinamide” could be used in the development of new treatments for this condition.
Treatment of Graft-Versus-Host Disease
Graft-versus-host disease is a severe complication of allogeneic tissue transplantation. The compound has been studied for its potential in treating this condition.
Antioxidant Applications
Compounds similar to “4-(1H-imidazol-1-yl)-N-propylpicolinamide” have been used to synthesize a series of 3-[4-(1H-imidazol-1-yl)phenyl]prop-2-en-1-ones with antioxidant activities . This suggests that “4-(1H-imidazol-1-yl)-N-propylpicolinamide” could potentially be used in the development of antioxidant medications.
Antileishmanial Applications
Leishmaniasis is a disease caused by parasites of the Leishmania type. Compounds similar to “4-(1H-imidazol-1-yl)-N-propylpicolinamide” have been used to synthesize a series of 3-[4-(1H-imidazol-1-yl)phenyl]prop-2-en-1-ones with antileishmanial activities . This suggests that “4-(1H-imidazol-1-yl)-N-propylpicolinamide” could potentially be used in the development of antileishmanial medications.
Mécanisme D'action
Target of Action
For instance, some imidazole derivatives show antibacterial activity against organisms like Escherichia coli, Bacillus subtilis, and Staphylococcus aureus .
Mode of Action
For example, some imidazole derivatives bind to the heme center of enzymes, inhibiting their function .
Biochemical Pathways
Imidazole-containing compounds are known to influence a broad range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , which could influence the bioavailability of 4-(1H-imidazol-1-yl)-N-propylpicolinamide.
Result of Action
Imidazole-containing compounds are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(1H-imidazol-1-yl)-N-propylpicolinamide. For instance, the compound’s solubility in water and other polar solvents suggests that it might be more effective in aqueous environments.
Safety and Hazards
Propriétés
IUPAC Name |
4-imidazol-1-yl-N-propylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-2-4-15-12(17)11-8-10(3-5-14-11)16-7-6-13-9-16/h3,5-9H,2,4H2,1H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNXDJOPVXONSTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=NC=CC(=C1)N2C=CN=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-imidazol-1-yl)-N-propylpicolinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2383987.png)
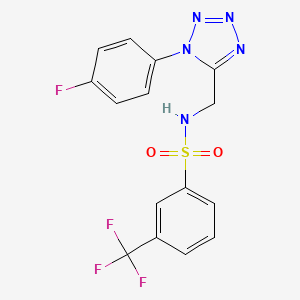
![2,5-Dichloro-[1,3]thiazolo[4,5-b]pyridine](/img/structure/B2383992.png)
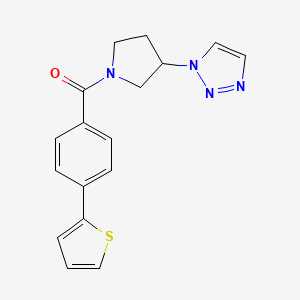
![N-(benzo[d][1,3]dioxol-5-yl)-4-(2,5-dimethylfuran-3-yl)thiazol-2-amine hydrochloride](/img/structure/B2383995.png)
![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide](/img/structure/B2383997.png)
![N-(Cyanomethyl)-2-[(3-fluoro-5-sulfamoylphenyl)carbamoylamino]acetamide](/img/structure/B2383998.png)
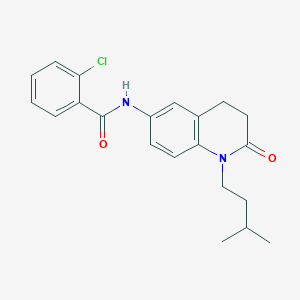
![3,3'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B2384001.png)

